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molecular formula C9H13ClN4O3 B8657779 2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

2-Chloro-6-(beta-D-2-deoxyribofuranosyl)-3,5-diaminopyrazine

Cat. No. B8657779
M. Wt: 260.68 g/mol
InChI Key: RWJKYPXFZLKMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08013147B2

Procedure details

264 mg (1 mmol) 3-(4-Hydroxy-5-hydroxymethyl -tetrahydrofuran-2-yl)-2,6-dihydroxy-5-chloro-pyrazine from example 10 was subjected to a deamination reaction in a mixture of 50 ml 80% acetic acid and 700 mg (10 mmol) NaNO2. After standing for 5 hours at RT, the reaction was almost complete according to TLC. 2 g urea was added to the reaction mixture to destroy excess nitrite and stirred for a further three hours at RT. Afterwards the solution was applied to an activated carbon column (Carboraffin C, ca. 50 ml volume), adequately washed and the desired product was eluted with ethanol/water/ammonium. 230 mg (ca. 87%) of a viscous oil resulted after evaporation which was used in the next stage without further purification.
Name
3-(4-Hydroxy-5-hydroxymethyl -tetrahydrofuran-2-yl)-2,6-dihydroxy-5-chloro-pyrazine
Quantity
264 mg
Type
reactant
Reaction Step One
Name
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6]([CH2:7][OH:8])[O:5][CH:4]([C:9]2C(O)=[N:11][C:12](O)=[C:13]([Cl:15])[N:14]=2)[CH2:3]1.N([O-])=O.[Na+].[NH2:22][C:23]([NH2:25])=O>C(O)(=O)C>[OH:1][CH:2]1[CH:6]([CH2:7][OH:8])[O:5][CH:4]([C:9]2[C:23]([NH2:25])=[N:22][C:12]([NH2:11])=[C:13]([Cl:15])[N:14]=2)[CH2:3]1 |f:1.2|

Inputs

Step One
Name
3-(4-Hydroxy-5-hydroxymethyl -tetrahydrofuran-2-yl)-2,6-dihydroxy-5-chloro-pyrazine
Quantity
264 mg
Type
reactant
Smiles
OC1CC(OC1CO)C=1C(=NC(=C(N1)Cl)O)O
Name
Quantity
700 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for a further three hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to destroy excess nitrite
WASH
Type
WASH
Details
adequately washed
WASH
Type
WASH
Details
the desired product was eluted with ethanol/water/ammonium

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1CC(OC1CO)C=1C(=NC(=C(N1)Cl)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 230 mg
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 88.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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